molecular formula C10H9NO2 B11912617 2-(4-Cyano-2-methylphenyl)acetic acid

2-(4-Cyano-2-methylphenyl)acetic acid

Cat. No.: B11912617
M. Wt: 175.18 g/mol
InChI Key: GACLTVFDHNPFAB-UHFFFAOYSA-N
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Description

2-(4-Cyano-2-methylphenyl)acetic acid is an organic compound characterized by the presence of a cyano group and a methyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyano-2-methylphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-cyano-2-methylbenzyl chloride with sodium cyanide, followed by hydrolysis to yield the desired acetic acid derivative. Another method includes the use of Grignard reagents, where 4-cyano-2-methylbenzyl bromide reacts with magnesium in the presence of dry ether to form the Grignard reagent, which is then treated with carbon dioxide and subsequently hydrolyzed to produce the target compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Cyano-2-methylphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Cyano-2-methylphenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Cyano-2-methylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The acetic acid moiety can also play a role in the compound’s solubility and reactivity .

Comparison with Similar Compounds

  • 2-(4-Cyano-2-methylphenyl)propanoic acid
  • 2-(4-Cyano-2-methylphenyl)butanoic acid
  • 2-(4-Cyano-2-methylphenyl)pentanoic acid

Comparison: 2-(4-Cyano-2-methylphenyl)acetic acid is unique due to its specific structural features, such as the position of the cyano and methyl groups on the phenyl ring. This structural arrangement can influence its reactivity and interactions compared to similar compounds with different alkyl chain lengths or substitution patterns .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2-(4-cyano-2-methylphenyl)acetic acid

InChI

InChI=1S/C10H9NO2/c1-7-4-8(6-11)2-3-9(7)5-10(12)13/h2-4H,5H2,1H3,(H,12,13)

InChI Key

GACLTVFDHNPFAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#N)CC(=O)O

Origin of Product

United States

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